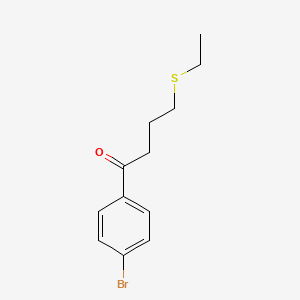
1-(4-Bromophenyl)-4-(ethylthio)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-4-(ethylthio)butan-1-one is an organic compound characterized by the presence of a bromophenyl group and an ethylthio group attached to a butanone backbone
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-4-(ethylthio)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and ethylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts to increase yield and efficiency. The reaction is typically conducted in a solvent such as ethanol or methanol to ensure proper mixing and reaction kinetics.
Chemical Reactions Analysis
1-(4-Bromophenyl)-4-(ethylthio)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Scientific Research Applications
1-(4-Bromophenyl)-4-(ethylthio)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-4-(ethylthio)butan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can trigger various biochemical pathways, resulting in specific physiological or pharmacological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-4-(ethylthio)butan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(4-Chlorophenyl)-4-(ethylthio)butan-1-one and 1-(4-Methylphenyl)-4-(ethylthio)butan-1-one.
Uniqueness: The presence of the bromine atom in the bromophenyl group imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential biological activity.
Properties
Molecular Formula |
C12H15BrOS |
|---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
1-(4-bromophenyl)-4-ethylsulfanylbutan-1-one |
InChI |
InChI=1S/C12H15BrOS/c1-2-15-9-3-4-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
QQDKVNRTYANHQF-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















